Boc-D-his(3-ME)-OH
CAS No.: 200871-84-7
VCID: VC21540227
Molecular Formula: C12H19N3O4
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-His(3-Me)-OH, also known as (2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a derivative of histidine, an essential amino acid. This compound is widely used in peptide synthesis, drug development, bioconjugation, protein engineering, and analytical chemistry due to its unique properties and versatility. Peptide SynthesisBoc-D-His(3-Me)-OH serves as a key building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group, allowing for selective reactions and enhancing the efficiency of peptide assembly. This is crucial in the development of therapeutic proteins and biologics. Drug DevelopmentIn medicinal chemistry, Boc-D-His(3-Me)-OH plays a significant role in designing new drug candidates. It is particularly useful for targeting histidine residues in proteins, which are vital for enzyme activity and receptor binding. BioconjugationThis compound facilitates the attachment of biomolecules to drugs or imaging agents, improving drug delivery and efficacy in targeted therapies. Protein EngineeringResearchers use Boc-D-His(3-Me)-OH to modify histidine residues in proteins, enhancing stability and functionality. This is essential in biopharmaceutical applications. Analytical ChemistryIt is utilized in analytical methods for detecting and quantifying histidine-containing compounds, aiding in quality control and research in the food and pharmaceutical industries. |
---|---|
CAS No. | 200871-84-7 |
Product Name | Boc-D-his(3-ME)-OH |
Molecular Formula | C12H19N3O4 |
Molecular Weight | 269.3 g/mol |
IUPAC Name | (2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 |
Standard InChIKey | BGZFLUIZBZNCTI-SECBINFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O |
Synonyms | BOC-D-HIS(3-ME)-OH;200871-84-7;AC1OLRG2;Boc-D-His(pi-Me)-OH;SCHEMBL7052233;CTK8F0142;6329AH;ZINC36208751;RT-011734;(2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid |
PubChem Compound | 7408468 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume